molecular formula C15H14N4OS B11829622 N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 90181-83-2

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11829622
CAS No.: 90181-83-2
M. Wt: 298.4 g/mol
InChI Key: DZTJSTDEOQTKAJ-UHFFFAOYSA-N
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Description

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an allyl group at the N2 position and a quinolin-8-yloxymethyl group at the C5 position. The thiadiazole ring enhances structural rigidity and electronic properties, making the compound a candidate for drug discovery. While its exact pharmacological profile remains under investigation, analogs with similar scaffolds have demonstrated antimicrobial and antifungal activities .

Properties

CAS No.

90181-83-2

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H14N4OS/c1-2-8-17-15-19-18-13(21-15)10-20-12-7-3-5-11-6-4-9-16-14(11)12/h2-7,9H,1,8,10H2,(H,17,19)

InChI Key

DZTJSTDEOQTKAJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(S1)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Thiadiazole Core

The 1,3,4-thiadiazole ring forms the foundational structure of this compound. A common approach involves cyclization of thiosemicarbazide derivatives. For example, 2-amino-1,3,4-thiadiazole intermediates are synthesized by treating thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions .

Reaction Mechanism :
Thiosemicarbazide reacts with chloroacetic acid in the presence of concentrated sulfuric acid, facilitating cyclodehydration to yield 5-(chloromethyl)-1,3,4-thiadiazol-2-amine . This step typically achieves yields of 70–85% when conducted at 80–100°C for 4–6 hours .

Key Considerations :

  • Solvent : Reactions often use polar aprotic solvents like dimethylformamide (DMF) to enhance solubility.

  • Catalysts : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) may accelerate cyclization .

Introduction of the Quinolin-8-yloxy Group

The quinoline moiety is introduced via nucleophilic substitution at the 5-position of the thiadiazole ring.

Etherification Protocol :

  • Activation : The chloromethyl group in 5-(chloromethyl)-1,3,4-thiadiazol-2-amine is activated using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) .

  • Coupling : 8-Hydroxyquinoline reacts with the activated intermediate in DMF at 60–80°C for 12–24 hours, forming the ether linkage .

Optimization Data :

ParameterConditionYield (%)
BaseK₂CO₃65
SolventDMF70
Temperature70°C68
Reaction Time18 hours72

Side reactions, such as oxidation of the quinoline ring, are mitigated by conducting the reaction under inert atmospheres .

Allylation of the 2-Amino Group

The final step involves N-allylation of the thiadiazole’s 2-amino group.

Allylation Procedure :

  • Base Selection : Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to deprotonate the amine .

  • Alkylation : Allyl bromide is added dropwise to a solution of the intermediate in acetonitrile or tetrahydrofuran (THF) at 0–25°C .

Yield Enhancement Strategies :

  • Stoichiometry : A 1.2:1 molar ratio of allyl bromide to amine minimizes di-allylation byproducts .

  • Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Comparative Analysis :

BaseSolventTemperature (°C)Yield (%)
DIPEAAcetonitrile2582
TEATHF075
K₂CO₃DMF5068

Analytical Characterization

Critical quality control measures include:

  • NMR Spectroscopy : Confirmation of allyl (–CH₂CH=CH₂) and quinoline proton environments .

  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >95% purity .

  • Melting Point : Consistency with literature values (e.g., 223–228°C for analogous thiadiazoles) .

Challenges and Mitigation

  • Regioselectivity : Competing reactions at the quinoline’s 5- or 7-positions are avoided by using sterically hindered bases .

  • Stability : Light-sensitive intermediates are handled under amber glassware to prevent degradation .

  • Scalability : Batch-wise addition of reagents maintains temperature control in large-scale syntheses .

Chemical Reactions Analysis

Alkylation and Allyl Group Reactivity

The allyl substituent enables electrophilic additions and transition metal-catalyzed coupling reactions. For example:

  • Palladium-catalyzed cross-coupling : The allyl group participates in Heck or Suzuki-Miyaura reactions under standard Pd(PPh₃)₄ catalysis (DMF, 80°C), forming biaryl derivatives .

  • Epoxidation : Reaction with m-CPBA (dichloromethane, 0°C) yields an epoxide intermediate, which can undergo ring-opening nucleophilic attacks .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core undergoes nucleophilic substitutions and cycloadditions:

Reaction Type Conditions Products
Nucleophilic Substitution K₂CO₃/DMF, aryl halides (80°C)5-arylthio derivatives
1,3-Dipolar Cycloaddition CuI, azides (click chemistry)Triazole-linked hybrids
Oxidation H₂O₂/AcOH (reflux)Sulfoxide or sulfone derivatives

These transformations are critical for optimizing pharmacokinetic properties .

Quinoline Moiety Interactions

The quinoline component engages in:

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the 5- or 7-positions .

  • Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Ru(II) or Pt(II)), forming complexes with antitumor activity .

Condensation and Schiff Base Formation

The primary amine at position 2 reacts with carbonyl compounds:

  • Schiff base synthesis : Condensation with aromatic aldehydes (MeOH, reflux) produces imine derivatives, enhancing antimicrobial activity . Example:

    Thiadiazol-2-amine+4-chlorobenzaldehydeMeOH, ΔN=CH-Ar derivative\text{Thiadiazol-2-amine} + \text{4-chlorobenzaldehyde} \xrightarrow{\text{MeOH, Δ}} \text{N=CH-Ar derivative}

    Yields: 59–72% (MP: 175–185°C) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With thiourea : Forms triazolothiadiazoles under acidic conditions (PPA, 120°C), showing enhanced anticonvulsant activity .

  • With hydrazine : Generates pyrazole derivatives via [3+2] cycloaddition .

Comparative Reactivity of Structural Analogs

Analog Key Reactivity Differences
5-(4-Chlorophenyl)-1,3,4-thiadiazoleReduced allyl-mediated coupling efficiency
2-Amino-5-methyl-1,3,4-thiadiazoleLimited quinoline-directed metal coordination

Mechanistic Insights

  • The electron-deficient thiadiazole ring facilitates nucleophilic attacks at C-5 .

  • Steric hindrance from the allyl group slows reactions at N-2 but enhances regioselectivity in cycloadditions .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure includes:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur that contributes to its biological activity.
  • Allyl Group : Enhances reactivity and potential interactions with biological targets.
  • Quinoline Moiety : Known for antimicrobial and anticancer properties.

The synthesis of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions that optimize yield and purity for industrial applications .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. For instance:

  • Compounds derived from similar structures have shown promising antibacterial activity compared to standard antibiotics like Ciprofloxacin .

Anticancer Potential

The quinoline component is known for its ability to intercalate with DNA, which may enhance the compound's anticancer properties. The structural features allow it to interact with specific molecular targets involved in cancer cell proliferation .

Case Studies

Several case studies provide insights into the practical applications of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amino:

Study on Antimicrobial Activity

A study synthesized various quinoline-linked thiadiazole derivatives and assessed their antimicrobial properties using in vitro methods. Among these compounds, several derivatives exhibited superior antibacterial activity compared to established antibiotics. This suggests that N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amino could be developed as a novel antimicrobial agent .

Investigations into Anticancer Effects

Further investigations have focused on the compound's ability to inhibit cancer cell growth through mechanisms involving DNA interaction and apoptosis induction. These studies highlight the potential of this compound as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, while the thiadiazole ring can form strong interactions with metal ions, potentially inhibiting metalloproteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives modified at the C5 and N2 positions. Key structural analogues include:

Compound Name Substituents (C5) Substituents (N2) Key Features Reference
N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine Quinolin-8-yloxymethyl Butyl Similar quinoline-thiadiazole hybrid; lower antimicrobial activity vs. allyl derivatives
N-Allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl Allyl Replaces quinoline with chlorophenyl; discontinued due to synthesis challenges
5-((5-Nitrofuran-2-yl)allylidene)-1,3,4-thiadiazol-2-amine 5-Nitrofuran-2-yl allylidene Unsubstituted Exhibits potent antimicrobial activity (MIC: 2–8 µg/mL)

Crystallographic and Computational Insights

  • Crystal Packing: Analogues like 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine exhibit planar thiadiazole rings with intramolecular hydrogen bonds (N–H⋯N), stabilizing the structure .
  • Docking Studies: Quinoline-thiadiazole hybrids show strong binding to C. albicans CYP51 (binding energy: −9.2 kcal/mol), correlating with antifungal activity .

Tables

Table 1: Comparative Antimicrobial Activity

Compound MIC (µg/mL) B. subtilis MIC (µg/mL) E. coli MIC (µg/mL) C. albicans
Target Compound 16 32 8
N-Butyl Analogue 32 64 16
Nitrofuran Derivative 2 4 2

Table 2: Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL)
Target Compound 314.41 3.2 0.45
N-Allyl-5-(4-chlorophenyl) 251.74 3.8 0.12
5a (Triazole-Quinoline) 432.45 2.9 0.78

Biological Activity

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine is a synthetic compound characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and antiviral domains. The following sections delve into its biological activity, supported by case studies and research findings.

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Compounds with the 1,3,4-thiadiazole moiety have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. A notable study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like streptomycin .
  • Antifungal Activity : The compound has also been evaluated for antifungal efficacy against strains such as Candida albicans and Aspergillus niger. One derivative exhibited an MIC of 32 μg/mL against A. niger, comparable to fluconazole .

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. For example:

  • A derivative showed moderate inhibitory activity against HIV-1 replication in cell cultures, indicating potential as an antiretroviral agent . Although less effective than established drugs like zidovudine, its unique structural features may enhance its bioactivity.

Other Biological Activities

In addition to antimicrobial and antiviral properties, compounds containing the thiadiazole ring have been associated with various other biological activities:

  • Analgesic and Anti-inflammatory Effects : Some derivatives have demonstrated significant analgesic effects in animal models .
  • Cytotoxicity : The cytostatic properties of certain thiadiazole derivatives suggest their potential use in cancer therapy .

Study 1: Antimicrobial Evaluation

A comprehensive study on a series of 2-amino-1,3,4-thiadiazole derivatives revealed that modifications at the phenyl ring enhanced antibacterial activity. Compounds with halogen substitutions exhibited increased potency against Pseudomonas aeruginosa and Bacillus cereus, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Study 2: Antiviral Screening

In a study assessing the antiviral effects of various thiadiazole derivatives, one compound showed promising results against several viral strains, including HIV. Docking simulations indicated favorable interactions with viral proteins, suggesting a mechanism for its antiviral action .

Data Table: Biological Activities of Thiadiazole Derivatives

Compound NameActivity TypeTarget Organism/ConditionMIC (μg/mL)Reference
N-Allyl-5-(quinolin-8-yloxy)methyl-1,3,4-thiadiazol-2-amineAntibacterialStaphylococcus aureus< 50
N-Allyl-5-(quinolin-8-yloxy)methyl-1,3,4-thiadiazol-2-amineAntifungalCandida albicans32
Derivative XAntiviralHIV> 100
Derivative YAnalgesicAnimal ModelSignificant

Q & A

Q. Table 1. Key Crystallographic Parameters for Analogous Thiadiazole Derivatives

CompoundSpace GroupDihedral Angle (°)Hydrogen BondsRefinement SoftwareReference ID
5-((quinolin-8-yloxy)methyl)-thiadiazoleP2₁/c81.1N–H⋯N, C–H⋯OSHELXL97
5-(benzylthio)-thiadiazoleI1₂/a170.86N–H⋯N, π-π stackingSHELXS97

Q. Table 2. Biological Activity Data for Select Thiadiazoles

CompoundAssay TypeIC₅₀/EC₅₀ (μM)TargetReference ID
5-((C4-nitrobenzyl)thio)-thiadiazoleFRET Inhibition200Sortase A
5-(benzo[d][1,3]dioxol-5-ylmethyl)-thiazoleAnticancer (MTT)0.5–5.0HeLa, MCF-7

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